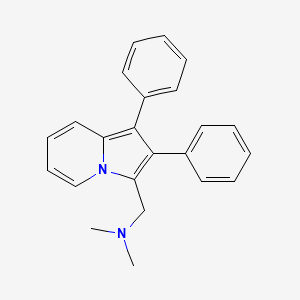
1-(1,2-Diphenylindolizin-3-yl)-n,n-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indolizine core substituted with diphenyl groups and a dimethylmethanamine moiety, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of diphenyl groups and the dimethylmethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, including batch and continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research explores its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1,2-diphenyl-3-indolizinyl)methyl-N-ethylethanamine
- (1,2-diphenyl-3-indolizinyl)phenylmethanone
Uniqueness
Compared to similar compounds, (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for research and development.
Propiedades
Número CAS |
17613-26-2 |
|---|---|
Fórmula molecular |
C23H22N2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(1,2-diphenylindolizin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H22N2/c1-24(2)17-21-23(19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)20-15-9-10-16-25(20)21/h3-16H,17H2,1-2H3 |
Clave InChI |
SKEZGBBSUJOICM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



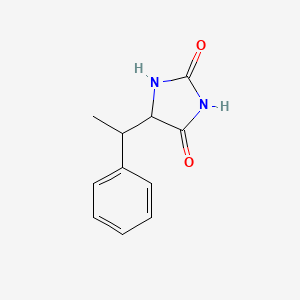
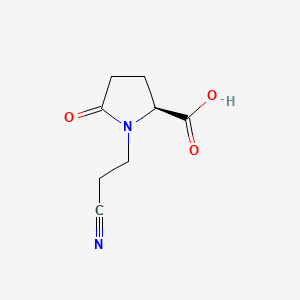
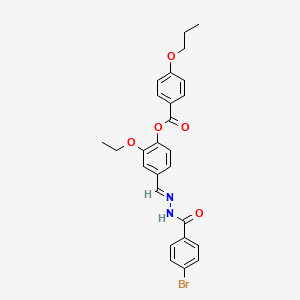

![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
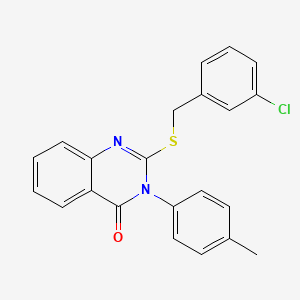
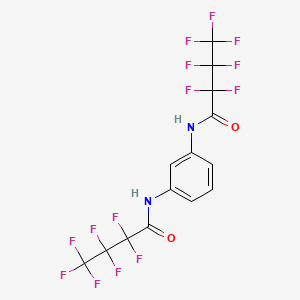


![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)
